2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps. One common route starts with the preparation of 2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then coupled with 2-phenyl-1,3-thiazole-4-carboxaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide.
Reduction: Formation of a reduced thiazole derivative.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and phenoxy group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ethoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
- 2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propionamide
- 2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butyramide
Uniqueness
2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenoxy group provides unique electronic properties, while the thiazole ring enhances its binding affinity to biological targets.
Properties
Molecular Formula |
C19H18N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18N2O3S/c1-23-16-9-5-6-10-17(16)24-12-18(22)20-11-15-13-25-19(21-15)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,22) |
InChI Key |
PUGIXJQCYSEGQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.